Bienvenue dans la boutique en ligne BenchChem!

6-Hydroxyisonicotinic acid N-oxide

X-ray crystallography enzyme-inhibitor complex B-factor

6-Hydroxyisonicotinic acid N-oxide (CAS 677763-18-7), IUPAC name 1-hydroxy-6-oxopyridine-3-carboxylic acid, is a pyridine N-oxide derivative with a molecular formula of C₆H₅NO₄ and molecular weight of 155.11 g/mol. It serves as a ketonized substrate analog (transition state mimic) for protocatechuate 3,4-dioxygenase (3,4-PCD), a key enzyme in aromatic compound degradation pathways.

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
CAS No. 677763-18-7
Cat. No. B3428375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyisonicotinic acid N-oxide
CAS677763-18-7
Molecular FormulaC6H5NO4
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1C(=O)O)O
InChIInChI=1S/C6H5NO4/c8-5-2-1-4(6(9)10)3-7(5)11/h1-3,11H,(H,9,10)
InChIKeyNJMYRICYRDFLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyisonicotinic Acid N-Oxide (CAS 677763-18-7) Procurement Guide: A Ketonized Substrate Analog for Dioxygenase Research


6-Hydroxyisonicotinic acid N-oxide (CAS 677763-18-7), IUPAC name 1-hydroxy-6-oxopyridine-3-carboxylic acid, is a pyridine N-oxide derivative with a molecular formula of C₆H₅NO₄ and molecular weight of 155.11 g/mol. It serves as a ketonized substrate analog (transition state mimic) for protocatechuate 3,4-dioxygenase (3,4-PCD), a key enzyme in aromatic compound degradation pathways [1]. The compound has been co-crystallized with 3,4-PCD from Pseudomonas putida (PDB ID: 3PCK) at 2.13 Å resolution, where it forms an asymmetrically chelated complex with the active site Fe³⁺ [2].

Why 6-Hydroxyisonicotinic Acid N-Oxide Cannot Be Replaced by Other Pyridine N-Oxides in 3,4-PCD Studies


Pyridine N-oxide analogs of protocatechuate are not interchangeable in mechanistic studies of 3,4-PCD. The position of the hydroxyl group and the presence of the carboxylate moiety dictate both the binding orientation and the kinetic reversibility of enzyme inhibition. 2-Hydroxyisonicotinic acid N-oxide (INO) binds in a kinetically irreversible manner, requiring enzyme denaturation for release, whereas 2-hydroxypyridine N-oxide (HYPNO) exhibits reversible slow-binding kinetics [1]. The 6-hydroxyisonicotinic acid N-oxide (this compound) displays a distinct dual-orientation binding mode at the Fe³⁺ center, with occupancy ratios and thermal B-factors that differ measurably from those of the 2-hydroxy isomer INO [2]. These differences directly impact the spectroscopic signature of the enzyme-analog complex and the capacity to coordinate exogenous ligands such as cyanide, making analog selection critical for experimental reproducibility.

Head-to-Head Quantitative Evidence: 6-Hydroxyisonicotinic Acid N-Oxide Versus Closest Analogs


Crystallographic B-Factor Comparison: Tighter Active-Site Ordering of NNO Versus INO in 3,4-PCD

In the 3,4-PCD crystal structures solved at 2.1-2.2 Å resolution, 6-hydroxyisonicotinic acid N-oxide (NNO) exhibits systematically lower mean thermal B-factors than 2-hydroxyisonicotinic acid N-oxide (INO) in the 'up' binding orientation (20.47 Ų vs 23.48 Ų, a difference of ~3.0 Ų), indicating reduced thermal motion and a more ordered binding pose [1]. The occupancy data further reveal that NNO populates the 'up' orientation with higher occupancy (0.74 mean) compared to INO 'up' (0.72 mean), while the 'down' orientation occupancies are comparable (0.77 for both). This suggests that the 6-hydroxy isomer adopts a more conformationally restricted binding mode at the Fe³⁺ center.

X-ray crystallography enzyme-inhibitor complex B-factor

Spectroscopic Differentiation: UV-Vis Spectral Shifts of NNO-Enzyme Complexes Relative to Native 3,4-PCD

Binding of 6-hydroxyisonicotinic acid N-oxide (reported as 6-hydroxynicotinic acid N-oxide in Whittaker & Lipscomb, 1984) to Brevibacterium fuscum 3,4-PCD produces a reaction sequence with two spectroscopically distinct intermediates: an initial red-shifted complex (λmax = 500 nm, relative to native enzyme λmax = 435 nm) and a final blue-shifted, bleached dead-end complex (λmax < 340 nm) [1]. This two-step spectral progression is identical in character to that of INO, but the stopped-flow kinetic profiles differ, with NNO forming the initial weak complex followed by at least two isomerization steps to reach the high-affinity bleached state. The intermediate spectrum resembles the anaerobic enzyme-PCA complex, while the final bleached spectrum mimics the transient species observed immediately after O₂ addition to the enzyme-PCA complex in the catalytic cycle.

UV-Vis spectroscopy enzyme intermediate chromophore bleaching

Ligand Displacement and Cyanide Co-Binding: Differentiating NNO from Non-Ketonizable Inhibitors

Crystallographic analysis demonstrates that the 3,4-PCD·NNO binary complex coordinates a solvent molecule at the equatorial Fe³⁺ site within the cavity adjacent to the substrate C3-C4 bond position, and this solvent molecule is displaceable by cyanide to form the ternary 3,4-PCD·NNO·CN complex (PDB ID: 3PCM, 2.13 Å) [1]. This behavior is identical to that of INO but clearly distinguishes ketonized analogs from the natural substrate PCA, where no solvent molecule occupies this site in the anaerobic complex. The ability to form a stable ternary complex with exogenous ligands is essential for experiments probing the O₂ binding site and for EPR studies of the Fe³⁺ coordination environment using ¹⁷O-water or ¹³C-cyanide.

ternary complex cyanide ligand iron coordination sphere

Physicochemical Property Profile: N-Oxide Polarity Enhancement Relative to Parent 6-Hydroxynicotinic Acid

Introduction of the N-oxide functional group significantly alters the physicochemical profile of the parent heterocycle. 6-Hydroxyisonicotinic acid N-oxide has a computed XLogP3-AA of -0.9 [1] and an ACD/LogP of -2.00 , compared to the parent 6-hydroxynicotinic acid (CAS 5006-66-6, C₆H₅NO₃, MW 139.11 g/mol) which has a predicted LogP of approximately 0.48 (based on EPISuite KowWIN estimate) . The N-oxide moiety increases the hydrogen bond acceptor count from 4 to 5 and raises the topological polar surface area to 83 Ų , enhancing aqueous solubility while reducing membrane permeability relative to the non-oxidized analog. Estimated water solubility for the N-oxide is ~9.7 × 10⁵ mg/L at 25 °C (EPISuite WSKOW) .

LogP polar surface area aqueous solubility

Commercially Available Purity Specifications: Batch-to-Batch Analytical Traceability vs Uncharacterized Alternative Sources

Reputable vendors supply 6-hydroxyisonicotinic acid N-oxide at certified purities of ≥97% (HPLC) with batch-specific analytical data including NMR and HPLC chromatograms . This level of characterization contrasts with non-certified alternative sources that may provide the compound at lower purity (e.g., 95%) or without full spectroscopic documentation . For enzymatic studies where even minor impurities of structurally related pyridine derivatives could act as competitive inhibitors or spectroscopic contaminants, the availability of batch-specific QC data is a critical procurement criterion.

purity specification analytical certification HPLC

Proven Application Scenarios for 6-Hydroxyisonicotinic Acid N-Oxide Based on Quantitative Evidence


Mechanistic Studies of Fe³⁺-Dependent Intradiol Dioxygenases Requiring a Ketonized Transition State Analog

6-Hydroxyisonicotinic acid N-oxide is validated as a mechanistic probe for protocatechuate 3,4-dioxygenase (3,4-PCD) and related intradiol dioxygenases. The compound forms a high-affinity, slowly reversible complex that mimics the ketonized substrate tautomer proposed to react with O₂ [1]. The characteristic two-step spectral progression (λmax 500 nm intermediate → λmax <340 nm bleached final complex) provides a built-in spectroscopic readout for confirming correct analog binding, enabling researchers to distinguish productive inhibitor binding from non-specific interactions. This scenario leverages the compound's established crystallographic binding mode [2] and its capacity to coordinate exogenous ligands at the Fe³⁺ site for active-site mapping studies.

X-Ray Crystallographic Phasing and Active-Site Structural Biology of Metallo-Dioxygenases

The 3,4-PCD·NNO complex crystallizes isomorphously with the native enzyme (space group I2, unit cell dimensions a=196.2 Å, b=127.7 Å, c=134.1 Å, β=97.7°) and diffracts to 2.1-2.2 Å resolution [1]. The NNO ligand can serve as a high-occupancy anomalous scatterer or as a reference compound for difference Fourier analysis in ligand-soaking experiments. The demonstrated ability to form ternary complexes (e.g., with cyanide) [2] makes it suitable for competitive ligand-binding crystallography to identify O₂-mimetic binding sites in novel dioxygenase targets.

Spectroscopic Calibration Standards for EPR and Resonance Raman Studies of Non-Heme Iron Enzymes

The 3,4-PCD·NNO complex yields well-characterized EPR spectra exhibiting high-spin Fe³⁺ (S=5/2) with negative zero-field splitting (D < 0, E/D ~0) [1]. The optical bleaching of the final dead-end complex is not due to iron reduction, as confirmed by EPR. This makes NNO a reliable spectroscopic calibration tool for laboratories studying non-heme Fe³⁺ coordination environments. The compound's ability to form both binary and ternary complexes with defined solvent/cyanide coordination [2] provides multiple reference states for spectroscopic benchmarking.

Structure-Activity Relationship (SAR) Studies Differentiating 2-Hydroxy vs 6-Hydroxy Pyridine N-Oxide Pharmacophores

The distinct crystallographic B-factor profiles of NNO vs INO (ΔB ≈ -3.0 Ų for the 'up' orientation) [1] provide a structural rationale for exploring the positional effects of the hydroxyl group on binding thermodynamics. Medicinal chemistry programs targeting Fe³⁺-dependent enzymes can use NNO as the 6-hydroxy reference compound in SAR panels alongside INO (2-hydroxy isomer) to deconvolute the contributions of hydrogen-bonding geometry vs electronic effects of the N-oxide moiety to binding affinity.

Quote Request

Request a Quote for 6-Hydroxyisonicotinic acid N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.